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Introduction

BMS-986318 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor
(FXR).[1][2][3][4] FXR is a nuclear receptor primarily expressed in the liver and intestine that
plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][5][6][7][8] As a
master regulator of these pathways, FXR has emerged as a promising therapeutic target for
various metabolic and liver diseases, including Nonalcoholic Steatohepatitis (NASH).[1][2][5][6]
[9] BMS-986318 is under investigation for the treatment of NASH.[1][2] These application notes
provide a summary of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD)
properties of BMS-986318, along with detailed protocols for key in vitro and in vivo assays.

Pharmacokinetic Profile
Preclinical Pharmacokinetics in Mice

The pharmacokinetic profile of BMS-986318 has been evaluated in C57B6 mice. The
compound exhibits low clearance, reasonable oral bioavailability, a low volume of distribution,
and is highly bound to plasma proteins.[1]
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Intravenous (1 Oral (3 mg/kg, Oral (3 mg/kg,
Parameter ) .
mglkg) Solution) Suspension)
Clearance
3.8
(mL/min/kg)
Vdss (L/kg) 0.4
Half-life (h) 1.3
Cmax (uM) - 1.8 1.2
Tmax (h) - 0.5 2
AUC (uM*h) - 4.6 4.9
Bioavailability (%) - 34 36

Data from Carpenter, J., et al. (2021).[1]

Expected Human Pharmacokinetics

While a planned Phase 1 clinical trial in healthy volunteers (NCT04082741) was withdrawn, the
pharmacokinetic properties of other non-bile acid FXR agonists, such as tropifexor, can provide
insights into the expected human profile of BMS-986318.[10] Generally, these compounds are
orally available with a pharmacokinetic profile suitable for once-daily dosing.[10][11][12]

Pharmacodynamic Profile
In Vitro Potency

BMS-986318 is a potent activator of the FXR receptor in vitro.

Assay EC50 (nM)
FXR Gal4 Reporter Assay 53
SRC-1 Recruitment Assay 350

Data from MedchemExpress.[3][13]
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Preclinical In Vivo Pharmacodynamics in Mice

Oral administration of BMS-986318 in mice demonstrated robust engagement of the FXR

target.
Biomarker Effect (at 3 mg/kg)
Liver FGF15 mRNA 19-fold increase
Liver CYP7A1 mRNA 94% reduction

Data from Carpenter, J., et al. (2021).[2]

Expected Human Pharmacodynamics

Based on the mechanism of action and data from other FXR agonists in clinical trials,
administration of BMS-986318 in humans is expected to lead to:

 Increased plasma FGF19: A key downstream mediator of FXR activation in the gut.[10][11]
[14]

o Decreased serum C4 (7a-hydroxy-4-cholesten-3-one): A biomarker for the inhibition of
CYP7AL, the rate-limiting enzyme in bile acid synthesis.[14]

Experimental Protocols
In Vitro Assays

1. FXR Gal4 Reporter Gene Assay

This assay measures the ability of a compound to activate the ligand-binding domain (LBD) of
FXR.

e Cell Line: HEK293 cells or similar.
e Reagents:

o Expression vector for a fusion protein of the Gal4 DNA-binding domain and the FXR-LBD.
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Reporter vector containing a luciferase gene under the control of a Gal4 upstream
activating sequence (UAS).

Transfection reagent.
Cell culture medium and supplements.
BMS-986318 and reference FXR agonist.

Luciferase assay substrate.

e Protocol:

Co-transfect cells with the Gal4-FXR-LBD expression vector and the Gal4-luciferase
reporter vector.

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with a serial dilution of BMS-986318 or a reference agonist for 18-24 hours.
Lyse the cells and measure luciferase activity using a luminometer.

Calculate EC50 values by fitting the dose-response data to a four-parameter logistic
equation.

2. Steroid Receptor Coactivator-1 (SRC-1) Recruitment Assay

This assay measures the ligand-dependent recruitment of the coactivator SRC-1 to the FXR-
LBD.

o Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

¢ Reagents:

o

[¢]

[e]

Recombinant GST-tagged FXR-LBD.
Recombinant His-tagged SRC-1 peptide containing the LXXLL motif.

Europium-labeled anti-GST antibody.
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o Allophycocyanin (APC)-labeled anti-His antibody.
o BMS-986318 and reference FXR agonist.

o Assay buffer.

e Protocol:

o In a 384-well plate, add the GST-FXR-LBD, His-SRC-1, and a serial dilution of BMS-
986318.

o Incubate for 1 hour at room temperature.
o Add the Europium-labeled anti-GST and APC-labeled anti-His antibodies.
o Incubate for 2 hours at room temperature.

o Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at
615 nm and 665 nm).

o Calculate the ratio of the emission at 665 nm to 615 nm and plot against the compound
concentration to determine the EC50.

In Vivo Assays

1. Pharmacokinetic Study in Mice
e Animals: Male C57B6 mice.
e Formulations:

Intravenous: BMS-986318 dissolved in a suitable vehicle (e.g., 5% ethanol, 90% PEG400,
5% TPGS).[1]

[¢]

[¢]

Oral (Solution): BMS-986318 dissolved in a suitable vehicle.

[e]

Oral (Suspension): BMS-986318 suspended in a vehicle such as 0.5% Methocel A4M with
0.1% Tween 80.[1][2]

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b15144742?utm_src=pdf-body
https://www.benchchem.com/product/b15144742?utm_src=pdf-body
https://www.benchchem.com/product/b15144742?utm_src=pdf-body
https://www.benchchem.com/product/b15144742?utm_src=pdf-body
https://www.researchgate.net/figure/Schematic-diagram-and-structure-of-FXR-A-Organization-of-FXR-B-Schematic-diagram-of_fig2_351032075
https://www.benchchem.com/product/b15144742?utm_src=pdf-body
https://www.benchchem.com/product/b15144742?utm_src=pdf-body
https://www.researchgate.net/figure/Schematic-diagram-and-structure-of-FXR-A-Organization-of-FXR-B-Schematic-diagram-of_fig2_351032075
https://pmc.ncbi.nlm.nih.gov/articles/PMC8436248/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Protocol:

o Administer BMS-986318 to mice via intravenous or oral gavage routes at the desired
dose.

o Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours)
via tail vein or retro-orbital bleeding.

o Process blood to obtain plasma.
o Analyze the concentration of BMS-986318 in plasma samples using LC-MS/MS.
o Calculate pharmacokinetic parameters using appropriate software.
2. Pharmacodynamic (Target Engagement) Study in Mice
e Animals: Male C57B6 mice.
» Protocol:
o Administer BMS-986318 or vehicle orally to mice.

o At a predetermined time point after dosing (e.g., 6 hours), euthanize the animals and
collect liver tissue.

o |solate total RNA from the liver tissue.

o Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of
FXR target genes (e.g., FGF15, SHP, CYP7AL).

o Normalize the gene expression data to a housekeeping gene and compare the expression
levels in the treated group to the vehicle control group.

3. Bile Duct Ligation (BDL) Model of Liver Fibrosis in Mice
This model is used to evaluate the anti-fibrotic efficacy of compounds.[15]

e Animals: Male mice (e.g., C57BL/6).
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e Surgical Procedure:

Anesthetize the mouse.

o

[¢]

Make a midline abdominal incision to expose the common bile duct.

[e]

Ligate the common bile duct in two locations and cut between the ligatures.[16]

[e]

Suture the abdominal wall in two layers.

(¢]

Provide post-operative care, including analgesics and fluid support.[17]
e Treatment Protocol:

o Allow the animals to recover for a few days after surgery.

o Begin daily oral administration of BMS-986318 or vehicle.

o Continue treatment for a specified duration (e.g., 14-21 days).

» Efficacy Endpoints:

[¢]

At the end of the study, collect blood and liver tissue.

[e]

Measure serum markers of liver injury (e.g., ALT, AST, bilirubin).

o

Assess liver fibrosis by histological staining (e.g., Sirius Red) and measurement of
hydroxyproline content.

o

Analyze the expression of fibrotic genes (e.g., collagen, a-SMA) in the liver via gRT-PCR.

Visualizations
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Caption: FXR Signaling Pathway Activation by BMS-986318.

© 2025 BenchChem. All rights reserved.

8/11 Tech Support


https://www.benchchem.com/product/b15144742?utm_src=pdf-body-img
https://www.benchchem.com/product/b15144742?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Start: Male C57BL/6 Mice

Bile Duct Ligation Surgery

:

Post-operative Recovery
(e.g., 3-5 days)

Initiate Daily Dosing

Group 1: Group 2:
Vehicle Control BMS-986318

‘s

Treatment Period
(e.g., 14-21 days)

Endpoint Analysis

Serum Analysis (ALT, AST)
Liver Histology (Sirius Red)
Hydroxyproline Assay
Gene Expression (QRT-PCR)

Click to download full resolution via product page

Caption: Workflow for the Bile Duct Ligation (BDL) Efficacy Model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of
Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nim.nih.gov]

3. medchemexpress.com [medchemexpress.com]

4. Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of
Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nim.nih.gov]

5. surf.rutgers.edu [surf.rutgers.edu]

6. researchgate.net [researchgate.net]

7. geneglobe.giagen.com [geneglobe.qgiagen.com]

8. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

9. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC
[pmc.ncbi.nlm.nih.gov]

10. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non—Bile
Acid FXR Agonist Tropifexor (LIJN452) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

11. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non-Bile
Acid FXR Agonist Tropifexor (LIJN452) in Healthy Volunteers - PubMed
[pubmed.ncbi.nim.nih.gov]

12. researchgate.net [researchgate.net]
13. medchemexpress.com [medchemexpress.com]

14. A198 PHARMACODYNAMIC EFFECTS OF THE ORAL, NON-STEROIDAL
FARNESOID X RECEPTOR AGONIST GS-9674 IN HEALTHY VOLUNTEERS - PMC
[pmc.ncbi.nlm.nih.gov]

15. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive
cholestasis - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b15144742?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Schematic-diagram-and-structure-of-FXR-A-Organization-of-FXR-B-Schematic-diagram-of_fig2_351032075
https://pmc.ncbi.nlm.nih.gov/articles/PMC8436248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8436248/
https://www.medchemexpress.com/bms-986318.html
https://pubmed.ncbi.nlm.nih.gov/34531950/
https://pubmed.ncbi.nlm.nih.gov/34531950/
https://surf.rutgers.edu/wp-content/uploads/2020/08/Maliha-abstract.pdf
https://www.researchgate.net/publication/351466581_FXR_agonists_for_NASH_How_are_they_different_and_what_difference_do_they_make
https://geneglobe.qiagen.com/us/knowledge/pathways/fxr-rxr-activation
https://en.wikipedia.org/wiki/Farnesoid_X_receptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC9061771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9061771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7187203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7187203/
https://pubmed.ncbi.nlm.nih.gov/31823525/
https://pubmed.ncbi.nlm.nih.gov/31823525/
https://pubmed.ncbi.nlm.nih.gov/31823525/
https://www.researchgate.net/publication/337891093_Safety_Tolerability_Pharmacokinetics_and_Pharmacodynamics_of_the_Novel_Non-Bile_Acid_FXR_Agonist_Tropifexor_LJN452_in_Healthy_Volunteers
https://www.medchemexpress.com/bms-986318.html?locale=ja-JP
https://pmc.ncbi.nlm.nih.gov/articles/PMC6507880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6507880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6507880/
https://pubmed.ncbi.nlm.nih.gov/25741630/
https://pubmed.ncbi.nlm.nih.gov/25741630/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 16. EFFECT OF BILE DUCT LIGATION ON BILE ACID COMPOSITION IN MOUSE SERUM
AND LIVER - PMC [pmc.nchi.nlm.nih.gov]

e 17. thno.org [thno.org]

» To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetic and
Pharmacodynamic Analysis of BMS-986318]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15144742#pharmacokinetic-and-
pharmacodynamic-analysis-of-bms-986318]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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